![molecular formula C22H12N2O9 B13745276 5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c][1,2,5]oxadiazole core linked to two isophthalic acid moieties, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid typically involves the reaction of benzo[c][1,2,5]oxadiazole derivatives with isophthalic acid under controlled conditions. One common method includes the use of a condensation reaction where the benzo[c][1,2,5]oxadiazole derivative is reacted with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In medicinal applications, it may exert anticancer effects by interfering with cellular pathways involved in tumor growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another related compound with a thiadiazole core and different functional groups.
Uniqueness
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is unique due to its oxadiazole core, which imparts distinct electronic and structural properties compared to its thiadiazole counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C22H12N2O9 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzoxadiazol-7-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H12N2O9/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
CBBRMMYPOHWODJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)


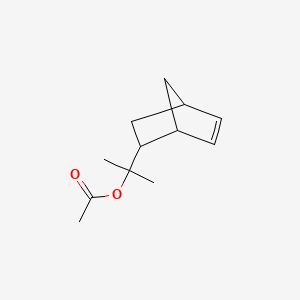
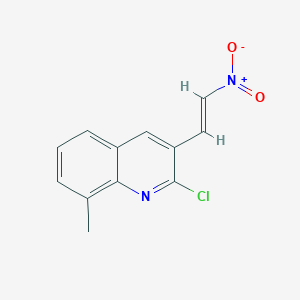
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
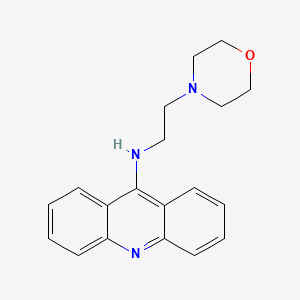
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
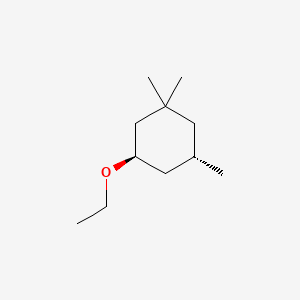
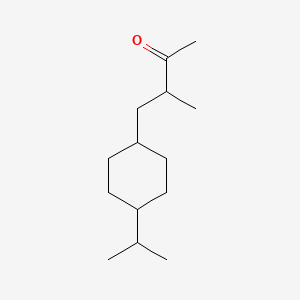
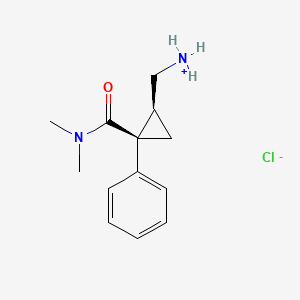
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
